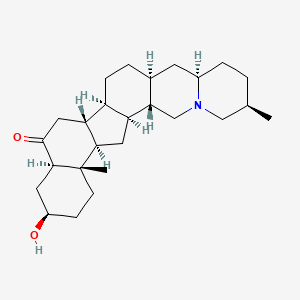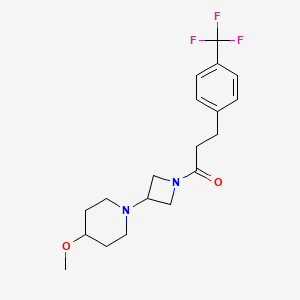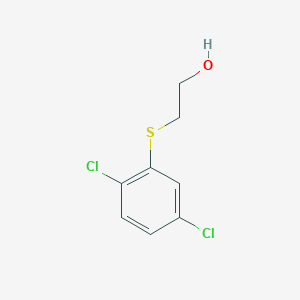
Ebeiedinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ebeiedinone is a natural product found in Fritillaria anhuiensis, Fritillaria cirrhosa, and other organisms . It is a steroidal alkaloid that inhibits the bioactivity of human whole blood cholinesterase (ChE) at the concentration of 0.1 mM, with the inhibitory effects of 69.0% .
Molecular Structure Analysis
This compound has a molecular formula of C27H43NO2 and a molecular weight of 413.6 g/mol . Its IUPAC name is (1R,2S,6S,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo [12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one .Physical And Chemical Properties Analysis
This compound has a molecular weight of 413.6 g/mol, an XLogP3-AA of 5.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 0, an exact mass of 413.329379614 g/mol, a monoisotopic mass of 413.329379614 g/mol, a topological polar surface area of 40.5 Ų, a heavy atom count of 30, a formal charge of 0, and a complexity of 707 .Applications De Recherche Scientifique
Pharmacokinetics in Mice
Jin et al. (2020) developed a method using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) to determine ebeiedinone in mouse blood. This study investigated the pharmacokinetics of this compound after various administrations in mice, providing foundational knowledge for further research on its pharmacological properties (Jin et al., 2020).
Alkaloid Analysis in Fritillaria ussuriensis
Yang and Duan (2012) identified this compound as one of the alkaloids isolated from Fritillaria ussuriensis. Their research contributed to understanding the chemical composition of this plant, which has implications for its medicinal use (Yang & Duan, 2012).
Phytochemical Profiling in Iranian Fritillaria spp.
Kiani et al. (2015) conducted a phytochemical study on the genus Fritillaria in Iran, identifying this compound as one of the major isosteroidal alkaloids. This research is significant for chemotaxonomic studies and understanding the phytochemical diversity within the Fritillaria genus (Kiani et al., 2015).
Research Utilisation in Health Sciences
While not directly studying this compound, Misra and Agarwal (2018) discussed the importance of scientific research in health sciences, emphasizing the need for robust methods to comprehend healthcare evidence. This context is pertinent for understanding the significance of research on compounds like this compound (Misra & Agarwal, 2018).
E-mental Health Research
Lal and Adair (2014) reviewed e-mental health literature, covering its applications and evidence base. Though not directly related to this compound, this review highlights the broader context of scientific research in health and its applications, which can be informative for understanding the place of specific compounds in healthcare research (Lal & Adair, 2014).
Mécanisme D'action
Target of Action
Ebeiedinone, a steroidal alkaloid from Fritillaria species, primarily targets cholinesterase (ChE) . Cholinesterase is an important enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with its target, cholinesterase, by inhibiting its bioactivity . It has been found to inhibit the bioactivity of human whole blood cholinesterase at a concentration of 0.1 mM, with inhibitory effects of 69.0% . This means that this compound reduces the ability of cholinesterase to break down acetylcholine, thereby increasing the levels of this neurotransmitter.
Pharmacokinetics
An ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method was established to determine this compound in mouse blood, and the pharmacokinetics of this compound after intravenous (0.5 mg/kg) and oral (2, 4, and 8 mg/kg) administration was studied . The absolute bioavailability of this compound was found to be 30.6% .
Propriétés
IUPAC Name |
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO2/c1-15-3-5-17-9-16-4-6-19-20(22(16)14-27(17)13-15)11-23-21(19)12-25(29)24-10-18(28)7-8-26(23,24)2/h15-24,28H,3-14H2,1-2H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRWLXAPKHHLM-CIEKDEBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2C[C@@H]3CC[C@H]4[C@@H]([C@H]3CN2C1)C[C@@H]5[C@@H]4CC(=O)[C@H]6[C@]5(CC[C@H](C6)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the origin of Ebeiedinone and what kind of compound is it?
A1: this compound is a steroidal alkaloid first isolated from the bulbs of Fritillaria ebeiensis var. purpurea. [] It is classified as a cevanine alkaloid due to its characteristic structural features. []
Q2: Can you elaborate on the structural characteristics of this compound?
A2: While the exact molecular formula and weight are not explicitly stated in the provided abstracts, this compound is identified as (25S)-20-deoxy-5α-cevanin-3α-o1-6-one. [] Its structure was elucidated using physical methods and confirmed through X-ray crystallography. [] It's important to note that this compound possesses a hydroxyl group, as evidenced by research on derivatization using 1-naphthoyl chloride. []
Q3: How is this compound quantified in biological samples?
A3: Several analytical techniques have been employed for the analysis of this compound. A sensitive and selective ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method has been developed for determining this compound concentrations in mouse blood. [] This method proved valuable in pharmacokinetic studies of the compound. [] Additionally, High Performance Liquid Chromatography coupled with Diode Array Detector and Evaporative Light Scattering Detector (HPLC-DAD-ELSD) has been used to determine the content of this compound in total alkaloid extracts. [] For improved sensitivity in analyzing various parts of Fritillaria thunbergii, LC-LTQ-Orbitrap MSn has been utilized. []
Q4: What is the bioavailability of this compound and how is it administered?
A4: Studies in mice have shown that this compound has an absolute bioavailability of 30.6%. [] The pharmacokinetics of the compound were investigated following both intravenous (0.5 mg/kg) and oral administration (2, 4, and 8 mg/kg). [] This suggests that this compound can be absorbed through the gastrointestinal tract, although its oral bioavailability is relatively low.
Q5: Could you elaborate on the applications of UPLC-QTOF-MS in relation to this compound?
A6: While not explicitly mentioned in the context of this compound specifically, UPLC-QTOF-MS has been identified as a valuable tool for discovering potential quality markers of Fritillariae thunbergii bulbus in pneumonia studies. [] This technology's high sensitivity and ability to provide accurate mass measurements could potentially be applied to further investigate the pharmacological properties and metabolic fate of this compound in future research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2382066.png)

![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)



![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)
![(E)-1-(methylsulfonyl)-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2382081.png)
![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)